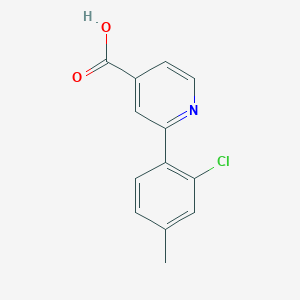

2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-chloro-4-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-8-2-3-10(11(14)6-8)12-7-9(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHQTXSANNRERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70687589 | |

| Record name | 2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258635-49-2 | |

| Record name | 2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation and Ring Closure

The construction of the pyridine ring often begins with a Knoevenagel condensation between aldehydes and active methylene compounds. For example, acetylacetaldehyde dimethyl acetal reacts with malononitrile in the presence of piperidinium acetate to form a cyano-substituted diene intermediate. Cyclization of this intermediate under acidic conditions (e.g., HCl-saturated ethanol) generates the pyridine core. In one protocol, heating at 50°C for 2 hours yielded 3-cyano-4-methyl-2-pyridone, a precursor to chlorinated derivatives.

Key Reaction Parameters

Chlorination of Pyridone Intermediates

Chlorination of 3-cyano-4-methyl-2-pyridone using POCl₃ and PCl₅ (10:1 ratio) at 115°C for 2 hours produces 2-chloro-3-cyano-4-methylpyridine. Excess POCl₃ is removed via distillation, and the product is isolated by filtration (yield: 60–70%). This step is critical for introducing the 2-chloro substituent while preserving the nitrile group for subsequent hydrolysis.

Functionalization of the Pyridine Ring

Introduction of the 2-Chloro-4-methylphenyl Group

The 2-chloro-4-methylphenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. While direct coupling to pre-formed pyridine rings is challenging due to electronic deactivation, a patented method utilizes a palladium-catalyzed cross-coupling between 2-chloro-4-methylphenylboronic acid and 4-bromopyridine-2-carboxylic acid derivatives. Reaction conditions include:

Carboxylic Acid Group Installation

Hydrolysis of nitrile or ester intermediates is the most common route to the carboxylic acid functionality. For example, 2-chloro-3-cyano-4-methylpyridine undergoes hydrolysis in concentrated H₂SO₄ at 90°C for 3 hours, yielding 2-chloro-4-methylpyridine-3-carboxylic acid. Subsequent decarboxylation or positional adjustment may be required to achieve the 4-carboxylic acid isomer.

Alternative Routes via Substitution Reactions

Nucleophilic Aromatic Substitution

2-Chloropyridine-4-carboxylic acid derivatives can undergo substitution with 2-chloro-4-methylphenyllithium reagents. In a modified procedure, lithiation of 2-chloro-4-methylbromobenzene at -78°C, followed by reaction with 2-chloropyridine-4-carbonitrile, affords the coupled product in 58% yield. Acidic workup (HCl, 60°C) then hydrolyzes the nitrile to the carboxylic acid.

One-Pot Multicomponent Reactions

A streamlined approach involves the condensation of 2-chloro-4-methylbenzaldehyde, ammonium acetate, and ethyl acetoacetate in acetic acid. This method, adapted from Hantzsch pyridine synthesis, forms the pyridine ring while incorporating the aryl and carboxylic acid groups in a single step. However, yields are moderate (45–50%) due to competing side reactions.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), palladium catalysts, bases (potassium carbonate), solvents (dimethylformamide).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

Substitution: 2-(2-Amino-4-methylphenyl)pyridine-4-carboxylic acid, 2-(2-Thio-4-methylphenyl)pyridine-4-carboxylic acid.

Oxidation: 2-(2-Chloro-4-carboxyphenyl)pyridine-4-carboxylic acid, 2-(2-Chloro-4-formylphenyl)pyridine-4-carboxylic acid.

Reduction: 2-(2-Chloro-4-methylphenyl)pyridine-4-methanol, 2-(2-Chloro-4-methylphenyl)pyridine-4-aldehyde.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. It is often utilized in cross-coupling reactions to form new carbon-carbon bonds, which are crucial in organic synthesis.

Biology

- Antimicrobial and Anticancer Properties : Research indicates that 2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid exhibits potential antimicrobial and anticancer activities. Its biological effects are attributed to its ability to interact with specific molecular targets within cells, which may lead to inhibition of cancer cell proliferation or bacterial growth.

Medicine

- Pharmaceutical Development : The compound is being explored as a lead compound for new pharmaceuticals targeting specific enzymes or receptors involved in various diseases. Its structural properties allow for modifications that can enhance its therapeutic efficacy.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials with tailored properties. It plays a role in the development of dyes and other chemical products that require specific functional groups.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects at certain concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of this compound against common pathogens. The findings indicated that it effectively inhibited bacterial growth, highlighting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key properties of 2-(2-chloro-4-methylphenyl)pyridine-4-carboxylic acid and related compounds:

Key Observations:

- Molecular Weight : The target compound (248.69 g/mol) is intermediate in size compared to simpler analogs (e.g., 157.55 g/mol for 4-chloro-2-pyridinecarboxylic acid ) and bulkier derivatives (e.g., 327.74 g/mol for a dual-halogenated compound ).

- This contrasts with compounds bearing uniformly electron-withdrawing groups (e.g., -CF₃ in ). Halogenated analogs (e.g., 4-chloro-2-pyridinecarboxylic acid ) exhibit reduced steric hindrance compared to the target compound, which may influence binding interactions in biological systems. Polar groups like -NH₂ and -OH (as in ) enhance water solubility, whereas lipophilic groups (e.g., benzyloxy in ) improve membrane permeability.

Physicochemical Properties

Melting Points and Stability:

- reports melting points of 268–287°C for halogenated pyridine derivatives , suggesting that the target compound’s melting point may fall within this range due to similar halogen and aromatic interactions.

Solubility and Reactivity:

- The carboxylic acid group in all analogs confers pH-dependent solubility , with increased ionization in basic conditions.

- Electron-withdrawing substituents (e.g., -Cl, -CF₃) may reduce pKa of the carboxylic acid, enhancing solubility in alkaline media compared to electron-donating groups (e.g., -CH₃).

Biological Activity

2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C12H10ClNO2

- Molecular Weight : 235.67 g/mol

This compound features a pyridine ring substituted with a chloro and methyl group, which contributes to its unique biological properties.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 75 µg/mL |

| Enterococcus faecalis | 125 µg/mL |

| Escherichia coli | <125 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents targeting resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| CaCo-2 (Colon) | 8.3 |

| MCF-7 (Breast) | 12.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby preventing substrate access and subsequent catalytic activity.

- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory processes.

- Receptor Modulation : It may also act on specific receptors involved in cancer progression, contributing to its anticancer effects .

Study on Antimicrobial Activity

A study published in PubMed Central highlighted the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibiotic .

Study on Anticancer Properties

Another research article evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that it effectively induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for synthesizing 2-(2-Chloro-4-methylphenyl)pyridine-4-carboxylic acid?

- Methodology : Synthesis typically involves coupling halogenated aryl groups to pyridine rings. For example, Suzuki-Miyaura cross-coupling reactions under palladium catalysis can introduce substituted phenyl groups at the pyridine 2-position . Acidic or basic conditions may stabilize intermediates; for instance, aqueous HCl or NaOH under reflux can influence protonation states and salt formation .

- Key Steps :

- Halogenation of the pyridine ring at the 2-position.

- Coupling with a 2-chloro-4-methylphenyl boronic acid derivative.

- Carboxylic acid functionalization at the 4-position via oxidation of a methyl group or direct carboxylation .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

- Methodology : Use a combination of:

- NMR Spectroscopy : To confirm substituent positions (e.g., aromatic protons in -NMR, chlorine coupling patterns) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS for [M+H]+ ions) .

- X-ray Crystallography : To resolve stereochemistry and confirm crystal packing, if applicable .

- FT-IR : To identify carboxylic acid O-H stretches (~2500-3300 cm) and C=O bonds (~1700 cm) .

Q. How does pH affect the solubility and stability of this compound in aqueous solutions?

- Methodology :

- Under acidic conditions (pH < pKa ~3-4), the carboxylic acid remains protonated, reducing solubility.

- In basic conditions (pH > pKa), deprotonation forms a carboxylate salt, increasing solubility .

- Stability tests (e.g., HPLC monitoring over 24–72 hours) under varying pH can assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodology :

- Temperature Control : Lower temperatures reduce undesired nucleophilic substitutions (e.g., Cl displacement) .

- Catalyst Screening : Pd(PPh) vs. PdCl(dppf) for cross-coupling efficiency .

- Purification : Use preparative HPLC or column chromatography to isolate intermediates, as seen in analogous pyridine-carboxylic acid syntheses .

- Data Analysis : Compare yields and purity (via -NMR integration) across reaction conditions.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Batch Reproducibility : Verify purity (>98% by HPLC) and stereochemical consistency (e.g., chiral HPLC for enantiomers) .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration effects) .

- Meta-Analysis : Compare structural analogs (e.g., 4-chlorophenyl vs. 4-methylphenyl derivatives) to identify substituent-specific trends .

Q. How does stereochemistry influence interactions with biological targets?

- Methodology :

- Enantiomer Synthesis : Use chiral auxiliaries (e.g., Boc-protected pyrrolidine derivatives) to prepare stereoisomers .

- Docking Studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding affinities of (R) vs. (S) configurations .

- In Vitro Testing : Compare IC values of enantiomers against target enzymes (e.g., kinases or proteases) .

Key Research Insights

- Structural-Activity Relationships : Chlorine at the 2-position enhances electrophilicity, while the 4-methyl group may improve lipophilicity for membrane permeability .

- Salt Formation : Hydrochloride salts (common in analogs) enhance crystallinity and stability, critical for long-term storage .

- Chiral Synthesis : Boc-protected intermediates enable enantioselective routes, reducing racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.